2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile
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Overview
Description
2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazine ring, a piperazine moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of an intermediate compound, which is then subjected to cyclization and functional group modifications to yield the target compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazine derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific properties, such as fluorescence and conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar nitrile group and have been studied for their pharmacological properties.
Dipyrimido[4,5-b5,4-e][1,4]thiazine derivatives: These compounds have a similar heterocyclic structure and are known for their enzyme inhibitory activities.
Uniqueness
Its structure allows for diverse modifications, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
2-(dimethylamino)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,3-oxazine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-20(2)17-19-15(14(12-18)16(23)24-17)22-10-8-21(9-11-22)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHHUCWBESRIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)O1)C#N)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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